molecular formula C11H20O2S2 B3286015 S,S-Di-tert-butyl propanebis(thioate) CAS No. 81787-33-9

S,S-Di-tert-butyl propanebis(thioate)

Cat. No.: B3286015
CAS No.: 81787-33-9
M. Wt: 248.4 g/mol
InChI Key: WORGTDIEGRRNNK-UHFFFAOYSA-N
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Description

S,S-Di-tert-butyl propanebis(thioate): is a chemical compound with the molecular formula C11H20O2S2 and a molecular weight of 248.40 g/mol . It is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S-Di-tert-butyl propanebis(thioate) typically involves the reaction of tert-butyl thiol with a suitable propanebis(thioate) precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of S,S-Di-tert-butyl propanebis(thioate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Scientific Research Applications

Chemistry: In chemistry, S,S-Di-tert-butyl propanebis(thioate) is used as a reagent in various organic synthesis reactions. It is valued for its ability to introduce sulfur-containing functional groups into molecules .

Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: In medicine, S,S-Di-tert-butyl propanebis(thioate) is explored for its potential therapeutic properties. It is used in the development of new drugs and treatments .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .

Mechanism of Action

Comparison with Similar Compounds

  • S,S-Di-tert-butyl ethane-1,2-bis(thioate)
  • S,S-Di-tert-butyl butane-1,4-bis(thioate)
  • S,S-Di-tert-butyl pentane-1,5-bis(thioate)

Comparison: S,S-Di-tert-butyl propanebis(thioate) is unique due to its specific structural configuration and the presence of two tert-butyl groups. This configuration imparts distinct chemical and physical properties compared to similar compounds. For example, the presence of tert-butyl groups can enhance the compound’s stability and reactivity in certain reactions .

Properties

IUPAC Name

1-S,3-S-ditert-butyl propanebis(thioate)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2S2/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORGTDIEGRRNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(=O)CC(=O)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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